3-Iodo-3-methyl-1-butanol 3-Iodo-3-methyl-1-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15734691
InChI: InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3
SMILES:
Molecular Formula: C5H11IO
Molecular Weight: 214.04 g/mol

3-Iodo-3-methyl-1-butanol

CAS No.:

Cat. No.: VC15734691

Molecular Formula: C5H11IO

Molecular Weight: 214.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-3-methyl-1-butanol -

Specification

Molecular Formula C5H11IO
Molecular Weight 214.04 g/mol
IUPAC Name 3-iodo-3-methylbutan-1-ol
Standard InChI InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3
Standard InChI Key FYHVUJFZRFUYDJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCO)I

Introduction

Structural and Molecular Properties

IUPAC Nomenclature and Molecular Architecture

The systematic name 3-iodo-3-methylbutan-1-ol reflects its four-carbon backbone with substituents on the third carbon: a methyl group (-CH₃) and an iodine atom (-I). The hydroxyl group (-OH) occupies the terminal position, creating a primary alcohol. This arrangement introduces steric hindrance near the iodine atom, influencing its reactivity in substitution reactions.

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC₅H₁₁IO
Molecular Weight214.04 g/mol
IUPAC Name3-iodo-3-methylbutan-1-ol
SMILESOCC(C)(C)I
InChIInChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3
InChI KeyNUHZLOKRTYBTOQ-UHFFFAOYSA-N

Spectroscopic Fingerprints

Hypothetical spectroscopic profiles derive from analogous iodoalkanes and alcohols:

  • ¹H NMR: A triplet for the -CH₂OH protons (δ 3.5–3.7 ppm), a singlet for the methyl groups (δ 1.2–1.4 ppm), and splitting patterns for the iodine-adjacent protons due to spin-spin coupling.

  • ¹³C NMR: Distinct signals for the iodinated carbon (δ 30–40 ppm), oxygen-bearing carbon (δ 60–65 ppm), and methyl carbons (δ 20–25 ppm).

  • IR Spectroscopy: Broad O-H stretch (3200–3600 cm⁻¹), C-I stretch (500–600 cm⁻¹), and C-O vibrations (1050–1150 cm⁻¹).

Synthetic Methodologies

Halogenation of Tertiary Alcohols

Reactivity and Functional Transformations

Nucleophilic Substitution

The tertiary iodo center favors Sₙ1 mechanisms due to carbocation stabilization. Potential nucleophiles include:

  • Hydroxide ions: Forms 3-methyl-1,3-butanediol (risk of elimination).

  • Cyanide: Produces 3-cyano-3-methyl-1-butanol, a nitrile precursor.

  • Ammonia: Generates 3-amino-3-methyl-1-butanol, though steric hindrance may limit yield.

Oxidation Pathways

The primary alcohol undergoes oxidation to 3-iodo-3-methylbutanoic acid using Jones reagent (CrO₃/H₂SO₄) or Pyridinium chlorochromate (PCC). Controlled conditions prevent over-oxidation of the iodine substituent.

Elimination Reactions

Strong bases (e.g., KOtBu) promote β-elimination, yielding 3-methyl-1-buten-3-ol and HI. The Zaitsev orientation predominates, favoring the more substituted alkene:

C₅H₁₁IOBaseCH₂=C(CH₃)CH₂OH+HI\text{C₅H₁₁IO} \xrightarrow{\text{Base}} \text{CH₂=C(CH₃)CH₂OH} + \text{HI}
PropertyPotential Outcome
Thermal StabilityEnhanced by branched structure
SolubilityPolar solvents (DMSO, EtOH)
Functional SitesTunable via iodine substitution

Biological Interactions

Structural analogs like 3-methyl-1-butanol demonstrate mucous membrane irritation and central nervous system depression at high exposures . Introducing iodine may alter metabolism, potentially inhibiting aldehyde dehydrogenase enzymes and prolonging aldehyde intermediate toxicity .

Challenges and Future Directions

Current limitations stem from synthetic complexity and stability concerns:

  • Iodine Lability: Light-induced decomposition requires amber glassware and inert atmospheres during storage.

  • Purification Difficulties: High boiling point and polarity complicate distillation and chromatography.

Prospective research should prioritize:

  • Developing catalytic asymmetric syntheses for chiral derivatives.

  • Exploring cross-coupling reactions for carbon-carbon bond formation.

  • Assessing ecotoxicological profiles and biodegradation pathways.

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